molecular formula C8H8N2 B161565 5-methyl-1H-indazole CAS No. 1776-37-0

5-methyl-1H-indazole

Cat. No. B161565
CAS RN: 1776-37-0
M. Wt: 132.16 g/mol
InChI Key: DCUNRLLJHAWKRZ-UHFFFAOYSA-N
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Description

5-methyl-1H-indazole is a derivative of indazole, a heterocyclic compound . Indazole has various biological activities including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to 1H-indazoles has also been developed .


Molecular Structure Analysis

Indazole, also called benzpyrazole or isoindazone, is a heterocyclic aromatic organic compound . The structure of indazole derivatives can be diverse, with different functional groups leading to a variety of derivatives .


Chemical Reactions Analysis

Indazole-containing compounds have been used in various chemical reactions. For instance, they have been involved in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

  • Medicinal Chemistry : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif . For example, indazole derivatives are used in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .

  • Synthetic Chemistry : The synthesis of 1H- and 2H-indazoles has been a focus of recent research. Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

  • Protein Kinase Inhibitors for Cancer Treatment : Indazole derivatives have been used for the synthesis of kinase inhibitors. Many researchers have demonstrated the use of indazole derivatives as specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases . A number of anticancer drugs with an indazole core are commercially available, e.g. axitinib, linifanib, niraparib, and pazopanib . Indazole derivatives are applied for the targeted treatment of lung, breast, colon, and prostate cancers .

  • Phosphoinositide 3-Kinase δ Inhibitors for Respiratory Disease Treatment : Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

  • HIV Protease Inhibitors : Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .

  • Serotonin Receptor Antagonists : Indazole derivatives have been used in producing serotonin receptor antagonists .

Safety And Hazards

Safety data sheets suggest that indazole derivatives should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Indazole derivatives have shown promise in various areas of medicinal chemistry, including as protein kinase inhibitors for the treatment of cancer . The indazole scaffold has been identified as a generalist for marketed and clinical drugs, and more antitumor drugs with indazole scaffold are expected to be on the market in the future .

properties

IUPAC Name

5-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUNRLLJHAWKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505277
Record name 5-Methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1H-indazole

CAS RN

1776-37-0
Record name 5-Methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
AA Dvorkin, AS Yavorskii, YA Simonov… - Doklady Akademii …, 1989 - mathnet.ru
AA Dvorkin, AS Yavorskii, Yu. A. Simonov, GE Kolodeev, SA Andronati, TI Malinovskii, “Crystal- and molecular structure of $3$-phenyl-$5$-methyl-$1\mathrm{H}$-indazole”, Dokl. Akad …
Number of citations: 4 www.mathnet.ru
P Bamborough, RM Angell, I Bhamra, D Brown… - Bioorganic & medicinal …, 2007 - Elsevier
… Replacement of this substituent by 4-amino(5-methyl-1H-indazole) yielded compounds with … Analogues where the 4-position was replaced by 4-amino(5-methyl-1H-indazole) had …
Number of citations: 96 www.sciencedirect.com
A Chabukswar, B Kuchekar, P Lokhande… - Current Bioactive …, 2013 - ingentaconnect.com
A series of novel indazole derivatives have been designed and synthesized by a novel method and evaluated for their antibacterial activity. The compounds were designed to study their …
Number of citations: 7 www.ingentaconnect.com
A Kornicka, F Saczewski, PJ Bednarski… - Medicinal …, 2017 - ingentaconnect.com
Background: N-substituted 3-amino-1H-indazoles represent an interesting class of biologically active compounds. Among them, derivatives containing phenylurea moiety are of …
Number of citations: 1 www.ingentaconnect.com
LF Hornbrook, CD Reed, AA Lamar - Tetrahedron, 2023 - Elsevier
… Bromo-5-methyl-1H-indazole (15) [48]. The title compound was prepared according to the general procedure. Light yellow solid (43 mg, 92%); mp 162–166 C. …
Number of citations: 2 www.sciencedirect.com
CJ Hunter, MJ Boyd, GD May… - The Journal of Organic …, 2020 - ACS Publications
A photoredox protocol that uses a heteroleptic Cu (I) complex, [Cu(dq)(BINAP)]BF 4 , has been developed for the photodeprotection of benzenesulfonyl-protected N-heterocycles. A …
Number of citations: 24 pubs.acs.org
GA Vera Namuncura, BM Diethelm Varela… - 2018 - repositorio.uc.cl
Herein we report an expeditive C-3 vinylation of unprotected 3-iodoindazoles under microwave irradiation. Ten C-5 substituted 3-vinylindazole derivatives, nine of them novel, were …
Number of citations: 2 repositorio.uc.cl
J Wang, D Shi, Z Wang, F Ren, X Li, Y You… - The Journal of …, 2023 - ACS Publications
A one-pot metal-free protocol to access indazoles from easily available 2-aminophenones and hydroxylamine derivatives has been achieved. The reaction is operationally simple, mild, …
Number of citations: 1 pubs.acs.org
J Saczewski, A Hudson, M Scheinin… - Bioorganic & medicinal …, 2012 - Elsevier
A series of 2-[(heteroaryl)methyl]imidazolines was synthesized and tested for their activities at α 1 - and α 2 -adrenoceptors and imidazoline I 1 and I 2 receptors. The most active 2-[(…
Number of citations: 12 www.sciencedirect.com
M Awale, CG Mohan - Journal of molecular modeling, 2008 - Springer
… Replacement of this substituent by 4-amino(5-methyl-1H-indazole) yielded compounds having improved pharmacokinetic properties and enzyme potency [16]. …
Number of citations: 6 link.springer.com

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